Chlorosulfonyl N-tert-butylcarbamate

Description

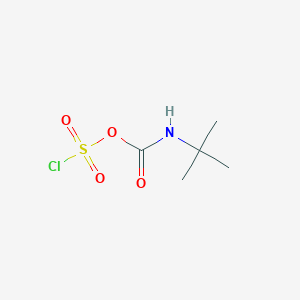

Chlorosulfonyl N-tert-butylcarbamate is a specialized organosulfur compound featuring a carbamate group (N-tert-butyl) and a chlorosulfonyl moiety.

Properties

IUPAC Name |

chlorosulfonyl N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S/c1-5(2,3)7-4(8)11-12(6,9)10/h1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOCCOVRPVBVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorosulfonyl N-tert-butylcarbamate is typically synthesized through a multi-step organic synthesis process. One common method involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions: Chlorosulfonyl N-tert-butylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce tert-butyl carbamate and sulfur dioxide.

Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Reducing Agents: Like lithium aluminum hydride (LiAlH₄) for reduction reactions.

Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Major Products: The major products formed from these reactions include various carbamate derivatives, which are useful intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Chlorosulfonyl N-tert-butylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chlorosulfonyl N-tert-butylcarbamate exerts its effects involves the reactivity of its chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate (CAS 877964-32-4)

- Structure : Combines a cyclobutyl ring with a chlorosulfonyl group and tert-butyl carbamate. The strained cyclobutane ring may influence reactivity and conformational stability.

- Key Differences: The rigid cyclobutyl backbone may reduce solubility in nonpolar solvents compared to linear analogs. Steric hindrance from the cyclic structure could slow reaction kinetics .

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5)

- Structure: Features a branched alkyl chain (3-methylbutan-2-yl) with a chlorosulfonyl group.

- Applications : Suitable for synthesizing sulfonamide derivatives in drug discovery.

- Key Differences : The branched alkyl substituent may increase steric shielding around the chlorosulfonyl group, moderating reactivity compared to the cyclobutyl analog .

Chlorosulfonyl Isocyanate (CAS 103750)

- Structure : Contains a reactive isocyanate group instead of a carbamate. The absence of the tert-butyl group results in higher electrophilicity.

- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it a versatile reagent for synthesizing ureas and carbamates.

- Key Differences : Unlike Chlorosulfonyl N-tert-butylcarbamate analogs, Chlorosulfonyl isocyanate lacks steric protection, leading to rapid hydrolysis and handling challenges under ambient conditions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Reactivity Profile |

|---|---|---|---|---|

| This compound* | Not Available | Not Available | tert-butyl carbamate, chlorosulfonyl | Moderate (steric shielding) |

| Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate | 877964-32-4 | C₉H₁₄ClNO₄S | Cyclobutyl ring | Reduced (strain-induced instability) |

| Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate | 1956335-01-5 | C₁₀H₂₀ClNO₄S | Branched alkyl chain | Moderate (enhanced lipophilicity) |

| Chlorosulfonyl Isocyanate | 103750 | CClNO₃S | Isocyanate group | High (prone to hydrolysis) |

*Inferred from analogs.

Research Findings and Implications

- Stability : The tert-butyl carbamate group in this compound analogs enhances stability compared to Chlorosulfonyl isocyanate, which lacks protective groups .

- Synthetic Utility : Cyclobutyl and branched alkyl analogs demonstrate tailored reactivity for targeted sulfonylation reactions, critical in medicinal chemistry .

- Limitations : Structural variations (e.g., cyclobutyl vs. alkyl chains) affect solubility and reaction rates, necessitating solvent or catalyst optimization in synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.